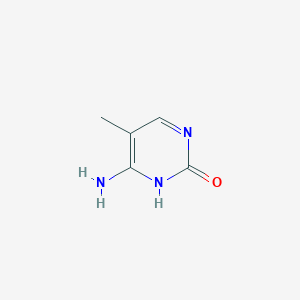

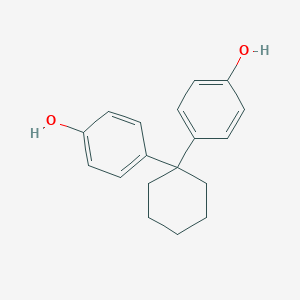

1,1-双(4-羟基苯基)环己烷

概述

科学研究应用

双酚Z在科学研究中有着广泛的应用,包括:

化学: 用作聚碳酸酯塑料和环氧树脂合成的单体。

生物学: 研究其潜在的内分泌干扰作用及其与生物系统的相互作用。

医学: 研究其在药物输送系统和医疗器械中的潜在用途。

工业: 用于生产高性能材料、涂料和粘合剂.

作用机制

双酚Z通过与雌激素相关受体γ相互作用发挥其作用。这种相互作用可以影响基因表达、激素浓度、酶功能和蛋白质合成。 涉及的分子靶点和途径包括雌激素受体途径和其他与内分泌干扰相关的信号通路 .

类似化合物:

- 双酚A

- 双酚S

- 双酚F

- 双酚B

- 双酚E

比较: 双酚Z在双酚中是独特的,因为它具有环己亚基结构,赋予其独特的物理和化学性质。与双酚A相比,双酚Z具有更高的熔点和不同的反应性模式。 双酚S和双酚F也用于类似的应用,但具有不同的结构特征和反应性特征 .

生化分析

Cellular Effects

In vitro and in vivo studies confirm that bisphenols impair both innate and adaptive immune mechanisms, which in turn interfere with cellular and humoral activities .

Molecular Mechanism

Bisphenols are known to act as partial agonists of estrogen receptors by activating the N-terminal activation function .

Temporal Effects in Laboratory Settings

A study on Bisphenol S showed that its effects on the metabolome adapt over time, including amino acid, nucleoside, and sugar metabolism disorders .

Dosage Effects in Animal Models

Studies on Bisphenol A have shown that it has detrimental effects on human health, including neural and behavioural dysfunction and disruption of reproduction .

Metabolic Pathways

A study on bisphenols revealed that they undergo several transformation pathways, including formation of ortho-hydroxylated bisphenols, ring fission, transamination followed by acetylation or dimerization, and oxidation of ring substituents .

Transport and Distribution

A study on bisphenols in the Lanzhou section of the Yellow River, China, found that Bisphenol S and Bisphenol F have higher mobility in saturated soils and may pose a substantial risk to groundwater quality .

Subcellular Localization

Studies on protein-protein interactions have developed methods for determining the subcellular localization of proteins .

准备方法

合成路线和反应条件: 双酚Z通过苯酚和环己酮的缩合反应合成。 反应通常涉及在受控温度条件下使用酸催化剂来促进双酚结构的形成 .

工业生产方法: 在工业环境中,双酚Z的合成涉及将双酚Z溶解在3%浓度的氢氧化钠水溶液中。然后在-10°C至10°C的温度下添加三光气烷基卤化物溶液、四丁基溴化铵和三乙胺,在20-40°C下进行液-液缩聚反应2-3小时。 产物用去离子水洗涤,然后加入甲醇沉淀出双酚Z型聚碳酸酯产物 .

化学反应分析

反应类型: 双酚Z会发生多种化学反应,包括:

氧化: 双酚Z在特定条件下可以被氧化形成醌和其他氧化产物。

还原: 还原反应可以将双酚Z转化为相应的醇。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 卤素、硝化剂和磺化剂等试剂常用于取代反应.

主要形成的产物:

氧化: 醌和其他氧化衍生物。

还原: 醇和其他还原形式。

取代: 卤代、硝基和磺化衍生物.

相似化合物的比较

- Bisphenol A

- Bisphenol S

- Bisphenol F

- Bisphenol B

- Bisphenol E

Comparison: Bisphenol Z is unique among bisphenols due to its cyclohexylidene structure, which imparts distinct physical and chemical properties. Compared to bisphenol A, bisphenol Z has a higher melting point and different reactivity patterns. Bisphenol S and bisphenol F are also used in similar applications but have different structural features and reactivity profiles .

属性

IUPAC Name |

4-[1-(4-hydroxyphenyl)cyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11,19-20H,1-3,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDLEVPIDBLVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047963 | |

| Record name | Bisphenol Z | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843-55-0 | |

| Record name | 1,1-Bis(4-hydroxyphenyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=843-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Cyclohexylidenebisphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol Z | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 843-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 843-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bisphenol Z | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-cyclohexylidenebisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-CYCLOHEXYLIDENEBISPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ZF6464QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

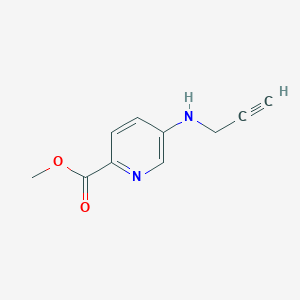

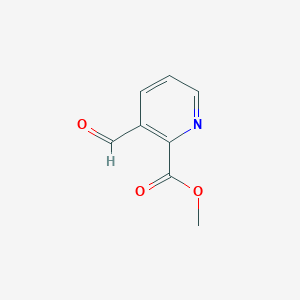

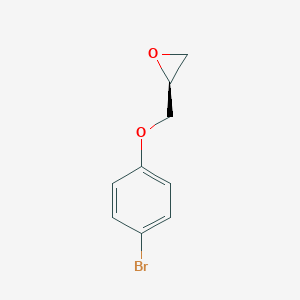

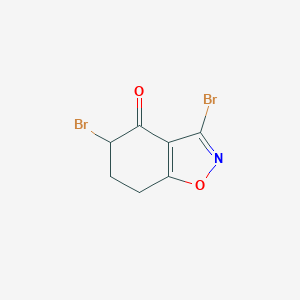

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bisphenol Z?

A1: Bisphenol Z has a molecular formula of C18H20O2 and a molecular weight of 268.35 g/mol.

Q2: Does the spectroscopic data of Bisphenol Z differ from other bisphenols?

A: Yes, the spectroscopic data, including FTIR, 1H-NMR, and 13C-NMR, can differentiate BPZ from other bisphenols. For instance, the FTIR spectra of BPZ-based polycarbonate shows characteristic peaks confirming its structure [].

Q3: How does Bisphenol Z-based polycarbonate compare to other polycarbonates in terms of properties and applications?

A: BPZ-based polycarbonate exhibits excellent dielectric properties, making it suitable for applications in electronics, particularly in high-frequency communication and microelectronics []. Its thermal properties, mechanical strength, and optical characteristics have also been evaluated for diverse applications.

Q4: Can Bisphenol Z be synthesized using heterogeneous catalysts?

A: Yes, BPZ can be synthesized via the condensation of cyclohexanone and phenol using heterogeneous catalysts like thiol/alkylsulfonic acid-paired catalysts. Interestingly, the spatial arrangement of these functional groups on the catalyst surface significantly influences its activity and selectivity [, ]. For instance, catalysts with thiol and alkylsulfonic acid groups separated by three carbon atoms demonstrated greater activity than those with randomly distributed groups [].

Q5: How does the distance between functional groups on heterogeneous catalysts affect Bisphenol Z synthesis?

A: Research indicates that increasing the distance between thiol and acid groups on the catalyst surface reduces both the activity and selectivity of the catalyst in BPZ synthesis []. This highlights the importance of nanoscale organization in heterogeneous catalyst design.

Q6: How do structural modifications of Bisphenol Z affect its properties?

A: Modifying the lipophilicity of BPZ by introducing lipophilic groups can significantly enhance its cytotoxic effects, as demonstrated in studies using cultured breast and glioblastoma cell lines []. This suggests a potential structure-activity relationship for BPZ derivatives.

Q7: What are the known toxicological effects of Bisphenol Z?

A: Studies on Caenorhabditis elegans suggest that BPZ exposure negatively impacts reproductive health, causing increased germline apoptosis and reduced progeny []. Similar effects on reproductive health, including reduced brood size and increased apoptotic germline nuclei, were observed in C. elegans exposed to BPZ and its analogues [, ].

Q8: Does Bisphenol Z exhibit endocrine-disrupting properties like Bisphenol A?

A: Research indicates that BPZ, along with other BPA alternatives (BPF, BPC, BPS), can disrupt the endocrine system in zebrafish []. These compounds altered hormone levels and gene expression related to growth, development, and reproduction in zebrafish. This raises concerns about potential endocrine-disrupting effects of BPZ in other organisms, including humans.

Q9: What is the ecological risk posed by Bisphenol Z?

A: BPZ has been detected in surface water [, ], aquatic products [], and dairy products [], raising concerns about its potential ecological and human health risks. Although current risk levels from dietary exposure appear minimal, further investigation is warranted due to its widespread occurrence and potential bioaccumulation.

Q10: Are there any viable alternatives to Bisphenol Z?

A10: While the research primarily focuses on understanding BPZ and its effects, exploring safer alternatives is crucial. Further research is needed to identify and evaluate potential substitutes with improved safety profiles and reduced environmental impact.

Q11: What analytical techniques are used to detect and quantify Bisphenol Z in various matrices?

A: Liquid chromatography coupled with mass spectrometry (LC-MS) is commonly employed to detect and quantify BPZ in environmental samples and biological matrices []. This technique offers high sensitivity and selectivity for analyzing trace levels of BPZ in complex mixtures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)

![cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid](/img/structure/B144707.png)